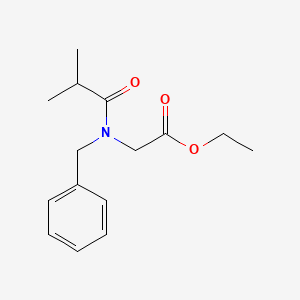
(Benzyl-isobutyryl-amino)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyl-isobutyryl-amino)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an isobutyryl group, an amino group, and an ethyl ester group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester typically involves the following steps:
-
Formation of Benzyl-isobutyryl-amino Intermediate:
Starting Materials: Benzylamine and isobutyryl chloride.
Reaction: Benzylamine reacts with isobutyryl chloride in the presence of a base such as triethylamine to form benzyl-isobutyryl-amino.
Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
-
Esterification:
Starting Materials: Benzyl-isobutyryl-amino and ethyl bromoacetate.
Reaction: The benzyl-isobutyryl-amino intermediate undergoes esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Conditions: The reaction is typically conducted in an aprotic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: (Benzyl-isobutyryl-amino)-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Drug Delivery: Potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed under physiological conditions.
Industry:
Materials Science: Utilized in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, where the ester group is hydrolyzed to release the active drug. The benzyl and isobutyryl groups may interact with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
(Benzyl-amino)-acetic acid ethyl ester: Lacks the isobutyryl group, potentially altering its reactivity and applications.
(Isobutyryl-amino)-acetic acid ethyl ester: Lacks the benzyl group, which may affect its chemical properties and biological activity.
Uniqueness:
- The presence of both benzyl and isobutyryl groups in (Benzyl-isobutyryl-amino)-acetic acid ethyl ester provides a unique combination of reactivity and potential applications, distinguishing it from similar compounds.
This detailed overview of this compound highlights its synthesis, chemical behavior, and potential applications, making it a compound of significant interest in various scientific fields
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
ethyl 2-[benzyl(2-methylpropanoyl)amino]acetate |
InChI |
InChI=1S/C15H21NO3/c1-4-19-14(17)11-16(15(18)12(2)3)10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
FBZFGEBMGUSMIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


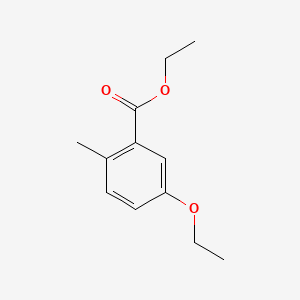

![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
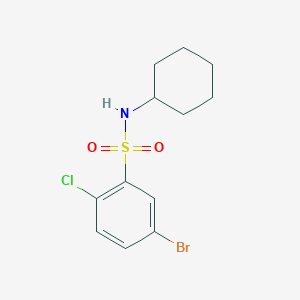

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
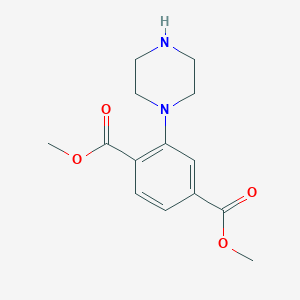
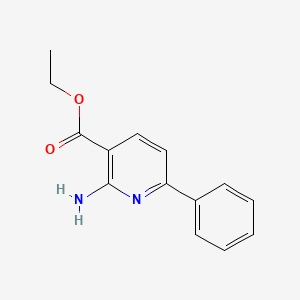
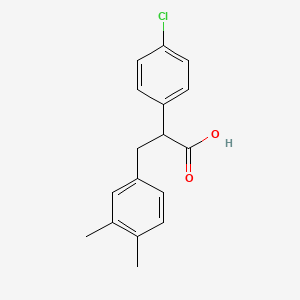

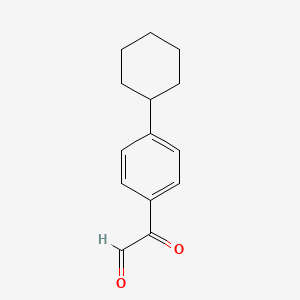
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
